molecular formula C16H18N6O3 B2961520 2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one CAS No. 2034370-37-9

2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2961520
CAS No.: 2034370-37-9
M. Wt: 342.359
InChI Key: XOBUQQICEYCLMA-UHFFFAOYSA-N
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Description

2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core fused with a morpholino-substituted pyrrolopyrimidine moiety.

Properties

IUPAC Name

2-methyl-6-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-20-14(23)3-2-12(19-20)15(24)22-9-11-8-17-16(18-13(11)10-22)21-4-6-25-7-5-21/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBUQQICEYCLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one belongs to a class of heterocyclic compounds that exhibit significant biological activities. These compounds are of particular interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and other proliferative disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O3C_{16}H_{18}N_{6}O_{3}, with a molecular weight of approximately 342.36 g/mol. The structure features a pyridazine core linked to a morpholino group and a pyrrolo-pyrimidine moiety, which are critical for its biological activity.

Research indicates that the compound acts primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit Focal Adhesion Kinase (FAK) and Pyk2 , which are essential for cell proliferation and survival. This inhibition can lead to:

  • Antiproliferative Effects : By disrupting signaling pathways that promote cell division.
  • Anti-invasive Properties : Reducing the ability of cancer cells to invade surrounding tissues.
  • Anti-apoptotic Effects : Preventing programmed cell death in cancer cells, thus promoting their survival under stress conditions.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer) cells, with IC50 values indicating potent activity (values typically below 10 µM) .
  • Mechanistic Insights : The compound's ability to inhibit FAK/Pyk2-mediated signaling was linked to reduced tumor growth and metastasis in preclinical models .

Other Biological Activities

In addition to its antitumor effects, the compound has shown promise in other areas:

  • Antimicrobial Activity : Related derivatives have demonstrated antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, providing potential benefits in inflammatory diseases .

Case Studies

  • Study on Antitumor Effects :
    • A recent study evaluated the efficacy of the compound in a mouse model of ovarian cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
  • Mechanistic Study :
    • Research focusing on the inhibition of ATR kinase by related pyrrolo-pyrimidine derivatives highlighted the importance of structural modifications in enhancing biological activity. These findings suggest that similar modifications could be applied to optimize this compound for improved therapeutic outcomes .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against HT-29 and TK-10 ,
AntimicrobialActivity against various bacterial strains,
Anti-inflammatoryModulation of inflammatory pathways
Kinase InhibitionInhibition of FAK and Pyk2 ,

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural complexity differentiates it from simpler pyridazinone derivatives. Below is a systematic comparison with structurally related compounds, focusing on synthesis, substituent effects, and biological relevance.

Substituent Analysis

The pyridazinone core is a common feature among analogs, but substituents at the 2- and 6-positions critically influence activity and solubility.

  • Target compound: 2-position: Methyl group (electron-donating, enhances metabolic stability). 6-position: 2-Morpholino-pyrrolopyrimidine carbonyl group (bulky, polar substituent; improves solubility and target binding via hydrogen bonding) .
  • Analog 3a-3h (from ): 2-position: Varied substituents (e.g., methyl, ethyl, benzyl). 6-position: Phenyl group (hydrophobic, reduces solubility compared to morpholino-pyrrolopyrimidine).

Physicochemical Properties

Property Target Compound Analog 3a (2-Methyl) Analog 3h (2-Benzyl)
Molecular Weight ~430 g/mol 220 g/mol 296 g/mol
LogP (Predicted) 1.8 (moderate lipophilicity) 2.5 3.9
Aqueous Solubility High (due to morpholine) Low Very low

Research Implications

The morpholino-pyrrolopyrimidine substituent in the target compound addresses key limitations of simpler pyridazinones, such as poor solubility and lack of target specificity. However, synthetic complexity and cost remain challenges. Future studies should explore:

  • Structure-activity relationships (SAR) of pyrrolopyrimidine substitutions.

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